1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and an ethanone group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the reaction of 4-fluorobenzyl chloride with piperazine, followed by the introduction of the ethanone group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A related compound with similar structural features but lacking the ethanone group.
1-[Bis(4-fluorophenyl)methyl]piperazine: Another similar compound with two fluorophenyl groups attached to the piperazine ring.
Uniqueness
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of both the 4-fluorophenyl group and the ethanone group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15(23)17-4-8-19(9-5-17)22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPAERMNLBGPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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